molecular formula C17H14N2O4S B5882196 METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE

METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE

Cat. No.: B5882196
M. Wt: 342.4 g/mol
InChI Key: BOMDGLDLBFSFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a unique structure that combines an oxazole ring with a thiophene carboxylate group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of substituted oxazole compounds .

Scientific Research Applications

METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE is unique due to its combination of an oxazole ring with a thiophene carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-13(14(19-23-10)11-6-4-3-5-7-11)16(20)18-12-8-9-24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMDGLDLBFSFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.